

comparative efficacy of dipyridamole and regadenoson in cardiac imaging

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Compound of Interest

Compound Name: *Dipyridamole*

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A Comparative Guide to Dipyridamole and Regadenoson in Cardiac Imaging

For Researchers, Scientists, and Drug Development Professionals

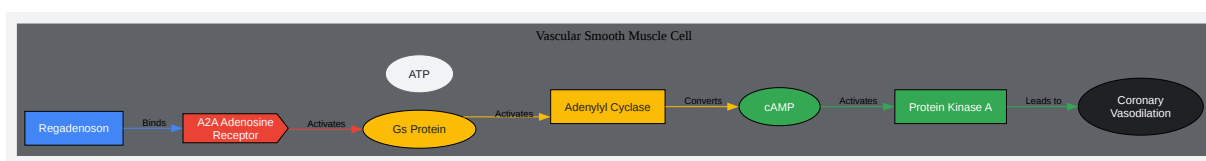
This guide provides an objective comparison of the efficacy, safety, and procedural protocols for **dipyridamole** and regadenoson, two primary pharmacological stress agents used in myocardial perfusion imaging (MPI). The information presented is supported by experimental data to aid in study design, clinical trial development, and pharmacological research.

Mechanism of Action: Direct vs. Indirect Vasodilation

The fundamental difference between regadenoson and **dipyridamole** lies in their mechanism of inducing coronary vasodilation. Regadenoson is a direct-acting agonist, while **dipyridamole** acts indirectly by increasing the bioavailability of endogenous adenosine.

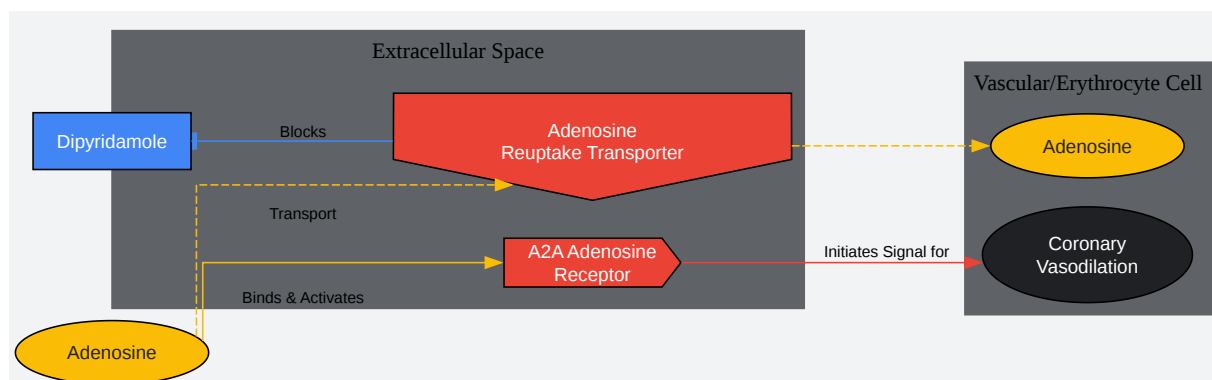
Regadenoson: A selective agonist for the A_{2A} adenosine receptor.[1] Its binding to A_{2A} receptors on coronary artery smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This cascade results in smooth muscle relaxation and potent, rapid vasodilation.[2] The plasma concentration of regadenoson peaks within 1 to 4 minutes, which aligns with its pharmacodynamic response.[1]

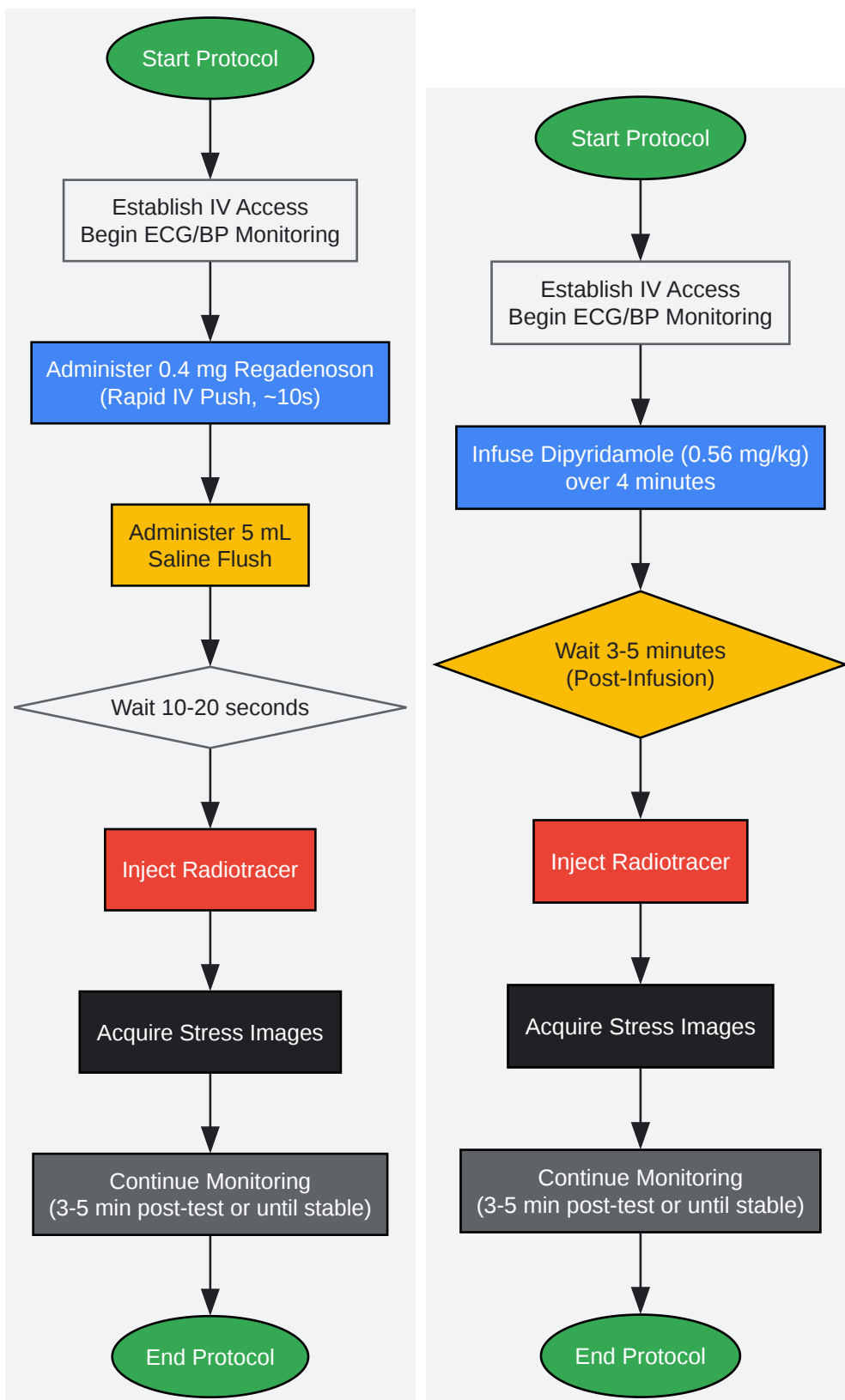
Dipyridamole: An indirect coronary vasodilator.[4][5] It functions by inhibiting the cellular reuptake and deamination of endogenous adenosine, thereby increasing extracellular adenosine concentrations.[4][6] This accumulated adenosine then binds to A2A receptors, initiating the same cAMP-mediated signaling pathway to cause vasodilation.[6] Due to this indirect mechanism, the onset of action is slower, with peak vasodilation occurring approximately 6.5 minutes after the start of infusion.[4]



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Regadenoson's direct A2A receptor agonist pathway.





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